molecular formula C22H36O3 B14337659 14-Hydroxydocosa-7,10,12,16-tetraenoic acid CAS No. 96332-06-8

14-Hydroxydocosa-7,10,12,16-tetraenoic acid

Cat. No.: B14337659
CAS No.: 96332-06-8
M. Wt: 348.5 g/mol
InChI Key: YPLMXPOVYWAOPY-UHFFFAOYSA-N
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Description

14-Hydroxydocosa-7,10,12,16-tetraenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,12E,16Z,19Z)-docosahexaenoic acid bearing an additional 14-hydroxy substituent . This compound is a metabolite of docosahexaenoic acid (DHA) and plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxydocosa-7,10,12,16-tetraenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic reactions using lipoxygenases, which introduce the hydroxy group at the 14th position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve biotechnological approaches, utilizing microbial or enzymatic systems to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 14-Hydroxydocosa-7,10,12,16-tetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenases.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the hydroxy group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule.

Major Products:

    Oxidation: Leads to the formation of ketones or aldehydes.

    Reduction: Produces alcohol derivatives.

    Substitution: Results in halogenated derivatives of the compound.

Scientific Research Applications

14-Hydroxydocosa-7,10,12,16-tetraenoic acid has a wide range of applications in scientific research :

    Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.

Mechanism of Action

14-Hydroxydocosa-7,10,12,16-tetraenoic acid can be compared with other hydroxylated fatty acids such as:

  • 14-Hydroxyeicosatetraenoic acid (14-HETE)
  • 14-Hydroxyarachidonic acid (14-HAA)

Uniqueness:

Comparison with Similar Compounds

  • 14-Hydroxyeicosatetraenoic acid (14-HETE)
  • 14-Hydroxyarachidonic acid (14-HAA)
  • 14-Hydroxyhexadecatetraenoic acid (14-HHTE)

Properties

CAS No.

96332-06-8

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

14-hydroxydocosa-7,10,12,16-tetraenoic acid

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h6-7,10,12-13,15-16,19,21,23H,2-5,8-9,11,14,17-18,20H2,1H3,(H,24,25)

InChI Key

YPLMXPOVYWAOPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCCCC(=O)O)O

Origin of Product

United States

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